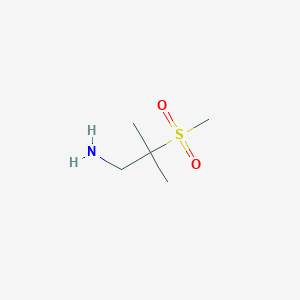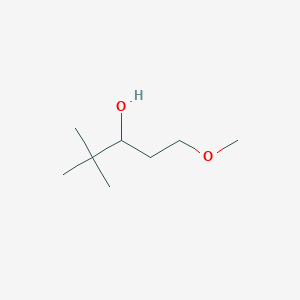![molecular formula C8H5BrN2O2 B1527630 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 1116691-26-9](/img/structure/B1527630.png)
3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid
Übersicht
Beschreibung
“3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid” is a chemical compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOC(C1=CC=CN2C(Br)=CN=C12)=O . The InChI code for this compound is 1S/C8H5BrN2O2/c9-6-4-10-7-5(8(12)13)2-1-3-11(6)7/h1-4H,(H,12,13) . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that 3-bromoimidazopyridines can undergo C3-arylation and alkynylation reactions through a classical Pd-catalyzed cross-coupling strategy .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It is stable under normal conditions .Wissenschaftliche Forschungsanwendungen
Synthesis Advancements
The compound 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid plays a significant role in the synthesis of various chemical structures. For instance, Shaabani, Soleimani, and Maleki (2006) illustrated its use in the synthesis of 3-aminoimidazo[1,2-a]pyridines using ionic liquid 1-butyl-3-methylimidazolium bromide, showcasing its utility in creating valuable chemical structures with simple workup and reusable conditions (Shaabani et al., 2006).
Catalytic Applications
In another example, Xie, Li, Sun, Wu, Lang, Jiang, and Wang (2020) described the use of a related structure, α-bromoenals, in chiral carbene-catalyzed annulations with 2-aminobenzimidazoles. This process led to pyrimido[1,2-a]benzimidazoles, which exhibited moderate cytotoxic activity against tumor cells, demonstrating the compound's potential in medicinal chemistry applications (Xie et al., 2020).
Environmental Aspects
Hiebel, Fall, Scherrmann, and Berteina-Raboin (2014) utilized PEG400 as a medium for the condensation of 2-amino pyridines with α-bromo ketones, leading to the synthesis of 2,3-diarylimidazo[1,2-a]pyridines. This research highlights an environmentally sound approach to synthesizing derivatives of this compound (Hiebel et al., 2014).
Medicinal Chemistry
In the realm of medicinal chemistry, Abignente, Arena, de Caprariis, Luraschi, Marmo, Lampa, Vairo, and Somma (1982) synthesized a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, related to this compound. These compounds were evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, emphasizing the compound's relevance in the development of therapeutic agents (Abignente et al., 1982).
Supramolecular Chemistry
Gunawardana, Desper, Sinha, Ðaković, and Aakeröy (2017) explored the supramolecular synthesis and structural landscape around 1-(pyridylmethyl)-2,2'-biimidazoles, which are structurally related to this compound. Their study delves into the impact of electrostatics and geometry on supramolecular architectures, indicating the compound's utility in understanding complex chemical interactions (Gunawardana et al., 2017).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified as Acute Tox. 4 Oral . The safety precautions include avoiding breathing dust or vapor, avoiding contact with eyes, skin, or clothing, and storing in a cool, dry, well-ventilated place .
Wirkmechanismus
Target of Action
It’s known that imidazo[1,2-a]pyridines, a class to which this compound belongs, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . The reaction conditions are mild and metal-free .
Result of Action
Compounds in the imidazo[1,2-a]pyridine class have been noted for their varied medicinal applications .
Biochemische Analyse
Biochemical Properties
3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This interaction can modulate the activity of these kinases, thereby affecting various signaling pathways within the cell .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can impact metabolic pathways by affecting the activity of enzymes involved in energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to their activation or inhibition. This binding can result in changes in gene expression, enzyme activity, and cellular signaling. For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage, disruption of metabolic processes, and induction of apoptosis. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound may inhibit enzymes involved in the biosynthesis of nucleotides, leading to reduced nucleotide levels and altered DNA replication and repair processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into the nucleus, where it can interact with nuclear receptors and influence gene expression .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can affect mitochondrial function and energy production .
Eigenschaften
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-4-10-7-5(8(12)13)2-1-3-11(6)7/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMYLMDOAKZVIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725566 | |
| Record name | 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116691-26-9 | |
| Record name | 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid](/img/structure/B1527549.png)
![[1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine](/img/structure/B1527550.png)
![5-[(2-Amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile](/img/structure/B1527554.png)
![{4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol](/img/structure/B1527556.png)

![[1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1527559.png)
![tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate](/img/structure/B1527560.png)

![3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1527562.png)





